molecular formula C19H30N2O3 B12145054 4-hydroxy-N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

4-hydroxy-N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B12145054
M. Wt: 334.5 g/mol
InChI Key: QSVSVPXVBUMLQM-UHFFFAOYSA-N
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Description

4-hydroxy-N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes a benzofuran ring, a piperidine ring, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzofuran intermediate.

    Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or osmium tetroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, the compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, the compound can be used as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 4-hydroxy-N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
  • 4-hydroxy-N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate
  • 4-hydroxy-N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement. The presence of both the benzofuran and piperidine rings, along with multiple methyl groups, gives it distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

4-hydroxy-N,3,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)-5,7-dihydro-4H-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H30N2O3/c1-12-16-14(22)10-19(2,3)11-15(16)24-17(12)18(23)21(5)13-6-8-20(4)9-7-13/h13-14,22H,6-11H2,1-5H3

InChI Key

QSVSVPXVBUMLQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)N(C)C3CCN(CC3)C

Origin of Product

United States

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